1-(2-Methoxyethyl)-4-nitrobenzene
Overview
Description
1-(2-Methoxyethyl)-4-nitrobenzene is an organic compound with the molecular formula C9H11NO3 It is a derivative of nitrobenzene, where a methoxyethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methoxyethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(2-methoxyethyl)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the benzene ring.
Another method involves the reaction of 4-nitrobenzyl chloride with 2-methoxyethanol in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, where the methoxyethyl group replaces the chloride atom.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are carefully controlled to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Oxidation: The methoxyethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Potassium carbonate, halides, amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-(2-Methoxyethyl)-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: 1-(2-Carboxyethyl)-4-nitrobenzene.
Scientific Research Applications
1-(2-Methoxyethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and methoxyethyl groups.
Medicine: Derivatives of this compound may have potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for use in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-4-nitrobenzene depends on the specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxyethyl group can also participate in various chemical reactions, influencing the compound’s overall reactivity and interactions with other molecules.
Molecular Targets and Pathways
Nitro Group Reduction: The reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with proteins and nucleic acids.
Methoxyethyl Group Reactions: The methoxyethyl group can undergo oxidation or substitution, affecting the compound’s interactions with enzymes and receptors.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-4-nitrobenzene can be compared with other similar compounds, such as:
1-(2-Methoxyethyl)-4-aminobenzene: This compound is the reduced form of this compound and has different reactivity and applications.
1-(2-Phenoxyethyl)-4-nitrobenzene:
4-Nitrobenzyl Alcohol: This compound has a hydroxymethyl group instead of a methoxyethyl group, affecting its chemical properties and uses.
Uniqueness
This compound is unique due to the presence of both a nitro group and a methoxyethyl group on the benzene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUJQBDFJZRCBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989731 | |
Record name | 1-(2-Methoxyethyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10989731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69628-98-4 | |
Record name | 1-(2-Methoxyethyl)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69628-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxyethyl)-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069628984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methoxyethyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10989731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methoxyethyl)-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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